molecular formula C6H8FN3 B13656944 2-(Aminomethyl)-5-fluoropyridin-3-amine

2-(Aminomethyl)-5-fluoropyridin-3-amine

Cat. No.: B13656944
M. Wt: 141.15 g/mol
InChI Key: DQMQMIZYOIGSHW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-fluoropyridin-3-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aminomethyl group and a fluorine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-fluoropyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 5-fluoropyridine, is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Aminomethylation: The resulting 3-amino-5-fluoropyridine is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-fluoropyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or halides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Aminomethyl)-5-fluoropyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine
  • 5-Fluoropyridin-3-amine
  • 2-(Aminomethyl)-5-chloropyridin-3-amine

Comparison

2-(Aminomethyl)-5-fluoropyridin-3-amine is unique due to the presence of both an aminomethyl group and a fluorine atom on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and materials science. Compared to its analogs, the fluorine atom enhances metabolic stability and binding affinity, while the aminomethyl group provides sites for further functionalization.

Properties

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

2-(aminomethyl)-5-fluoropyridin-3-amine

InChI

InChI=1S/C6H8FN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2,8-9H2

InChI Key

DQMQMIZYOIGSHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)CN)F

Origin of Product

United States

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